{[4-(Benzyloxy)phenyl]methyl}(propyl)amine

Catalog No.
S3449341
CAS No.
869953-23-1
M.F
C17H21NO
M. Wt
255.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
{[4-(Benzyloxy)phenyl]methyl}(propyl)amine

CAS Number

869953-23-1

Product Name

{[4-(Benzyloxy)phenyl]methyl}(propyl)amine

IUPAC Name

N-[(4-phenylmethoxyphenyl)methyl]propan-1-amine

Molecular Formula

C17H21NO

Molecular Weight

255.35 g/mol

InChI

InChI=1S/C17H21NO/c1-2-12-18-13-15-8-10-17(11-9-15)19-14-16-6-4-3-5-7-16/h3-11,18H,2,12-14H2,1H3

InChI Key

NZDJNTIBTNRFDT-UHFFFAOYSA-N

SMILES

CCCNCC1=CC=C(C=C1)OCC2=CC=CC=C2

Canonical SMILES

CCCNCC1=CC=C(C=C1)OCC2=CC=CC=C2

m-Aryloxy Phenols

Benzimidazole

Luminescence in Tetraphenylpyrazine Derivatives

Photothermal Applications of 2D Nanomaterials

Specific Scientific Field: Nanotechnology, Material Science

Results or Outcomes: The study provides valuable information about the photothermal applications of 2D nanomaterials .

Hydroxylation of Benzenes

Specific Scientific Field: Chemistry, Organic Synthesis

Application Summary: Hydroxylation of benzenes is a common method for synthesizing phenol derivatives, which can be structurally similar to “{[4-(Benzyloxy)phenyl]methyl}(propyl)amine”. This process involves adding a hydroxyl group to a benzene ring .

Methods of Application: The hydroxylation of benzenes can be achieved through various methods, including functionalizing and transforming functional groups around the aromatic ring .

Results or Outcomes: The hydroxylation of benzenes allows for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens, that impart specific properties of these compounds .

Nucleophilic Aromatic Substitutions

Application Summary: Nucleophilic aromatic substitutions are a type of chemical reaction where a nucleophile selectively replaces a good leaving group, such as a halide, on an aromatic ring . This can be used to synthesize compounds similar to “{[4-(Benzyloxy)phenyl]methyl}(propyl)amine”.

Methods of Application: The nucleophilic aromatic substitution reaction can be performed under various conditions, depending on the specific reactants and the desired products .

Results or Outcomes: Nucleophilic aromatic substitutions allow for the synthesis of a wide range of aromatic compounds, including potential bioactive natural products and conducting polymers .

{[4-(Benzyloxy)phenyl]methyl}(propyl)amine is an organic compound characterized by a benzyloxy group attached to a phenyl ring, which is further connected to a propylamine group. This structure imparts unique chemical properties, making it a valuable intermediate in organic synthesis and medicinal chemistry. The compound has the molecular formula C14H21NOC_{14}H_{21}NO and a molecular weight of approximately 235.33 g/mol. It is often studied for its potential biological activities and applications in drug development.

, including:

  • Oxidation: The benzylic position can be oxidized to form aldehydes or carboxylic acids.
  • Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
  • Substitution: The benzyloxy group can be replaced by other nucleophiles through nucleophilic substitution reactions.

Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.

Research indicates that {[4-(Benzyloxy)phenyl]methyl}(propyl)amine exhibits potential biological activities, including:

  • Antimicrobial properties: The compound has been investigated for its ability to inhibit microbial growth.
  • Anticancer effects: Preliminary studies suggest it may have cytotoxic effects on certain cancer cell lines.
  • Interaction with enzymes and receptors: Its amine group facilitates hydrogen bonding with biological targets, potentially modulating their activity.

The synthesis of {[4-(Benzyloxy)phenyl]methyl}(propyl)amine typically involves several steps:

  • Formation of the Benzyloxy Group: Benzyl alcohol is reacted with a phenol derivative under basic conditions to introduce the benzyloxy group.
  • Attachment to the Phenyl Ring: The benzyloxy group is attached through nucleophilic aromatic substitution.
  • Introduction of the Propylamine Group: The final step involves adding the propylamine moiety, often through reductive amination methods, where an aldehyde or ketone is reacted with propylamine in the presence of a reducing agent like sodium borohydride .

{[4-(Benzyloxy)phenyl]methyl}(propyl)amine finds applications across various fields:

  • Medicinal Chemistry: Investigated as a potential drug candidate due to its structural similarity to known pharmacologically active compounds.
  • Organic Synthesis: Serves as an intermediate for synthesizing more complex molecules.
  • Material Science: Utilized in developing new materials with specific properties, such as enhanced thermal stability.

Studies on the interaction of {[4-(Benzyloxy)phenyl]methyl}(propyl)amine with biological targets reveal that:

  • The amine group can form hydrogen bonds with active sites on enzymes or receptors.
  • The hydrophobic benzyloxy group enhances membrane permeability, facilitating cellular uptake.
  • These interactions may lead to modulation of target activity, contributing to its potential therapeutic effects.

Several compounds share structural similarities with {[4-(Benzyloxy)phenyl]methyl}(propyl)amine. Here are some comparisons highlighting its uniqueness:

Compound NameStructural FeaturesUniqueness
BenzylamineSimple amine structure without additional groupsLacks hydrophobic properties
PhenethylamineContains a phenyl group attached to an ethylamine chainLess complex; fewer functional groups
BenzyloxyphenylamineSimilar structure but without the propylamine groupUnique due to the propyl chain
{[2-(Methoxy)phenyl]methyl}(propyl)amine hydrochlorideMethoxy instead of benzyloxyDifferent electronic properties

The presence of both benzyloxy and propyl groups in {[4-(Benzyloxy)phenyl]methyl}(propyl)amine allows for versatile interactions with various molecular targets, enhancing its applicability in research and industry compared to its analogs.

XLogP3

3.5

Dates

Modify: 2023-08-19

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